Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a fused bicyclic structure.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, indicating their potential to interact with various biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
It’s known that imidazo[1,2-a]pyridines can display a broad spectrum of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with 4-fluorobenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- Methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-6-carboxylate
- Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate
- Methyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Uniqueness
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 866133-01-9) is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Formula : C₁₅H₁₁FN₂O₂
- Molecular Weight : 270.26 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : 90% .
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines, such as MDA-MB453 and MCF-7, with IC₅₀ values indicating potent efficacy . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MDA-MB453 | 29.1 |
Compound B | MCF-7 | 15.3 |
This table summarizes the IC₅₀ values for selected compounds related to this compound, highlighting its potential as an anticancer agent.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. Studies indicate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group enhances the compound's efficacy against these pathogens .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.12 µg/mL |
Escherichia coli | 12.5 µg/mL |
This data suggests that this compound may serve as a lead compound in developing new antibacterial agents.
Anti-inflammatory and Analgesic Effects
The compound has been noted for its anti-inflammatory properties, which are critical in treating conditions like arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Substitution : The presence of the fluorine atom in the para position of the phenyl ring significantly enhances biological activity.
- Imidazole Core : The imidazole ring contributes to the compound's ability to interact with biological targets effectively.
Research indicates that modifications to these structural elements can lead to variations in potency and selectivity towards different biological targets .
Case Studies and Research Findings
A comprehensive study evaluated a series of imidazo[1,2-a]pyridine derivatives, including this compound. The findings highlighted:
- Anticancer Activity : Compounds demonstrated significant growth inhibition in various cancer cell lines.
- Antimicrobial Efficacy : Effective against both Gram-positive and Gram-negative bacteria.
These results underline the potential of this compound class in drug development for cancer and infectious diseases .
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFWBKQHKHGHCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.